MFCD18313522
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Overview
Description
MFCD18313522 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18313522 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that include condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent quality and efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions: MFCD18313522 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation efficiently.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
MFCD18313522 has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator. In industry, the compound is utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of MFCD18313522 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and the context in which the compound is used.
Properties
IUPAC Name |
2-methyl-4-(4-piperidin-1-ylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-13-16(7-10-18(14)20)15-5-8-17(9-6-15)23(21,22)19-11-3-2-4-12-19/h5-10,13,20H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVCQZGTRCWTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684070 |
Source
|
Record name | 3-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-88-7 |
Source
|
Record name | 3-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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